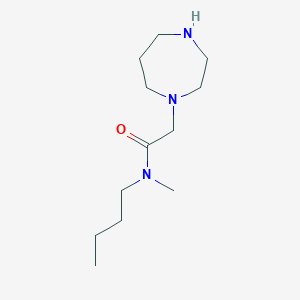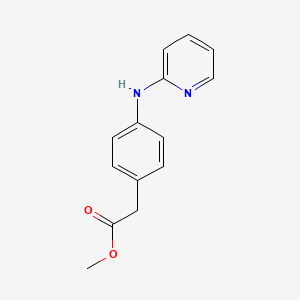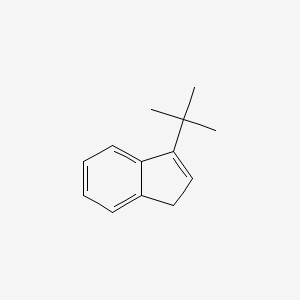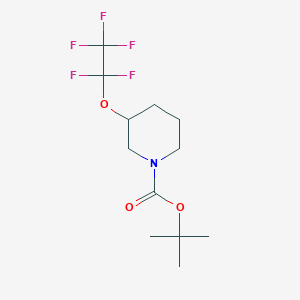
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid ist eine Verbindung, die zur Diazepin-Familie gehört. Diazepine sind heterocyclische Verbindungen, die einen siebengliedrigen Ring mit zwei Stickstoffatomen enthalten.
Vorbereitungsmethoden
Die Synthese von N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Heterocyclisierungsreaktion von N-substituierten Piperazinen mit β-Diketonen oder β-Ketoestern in Gegenwart von Ethylendiamin und Kieselsäure-Schwefelsäure . Diese Reaktion liefert typischerweise die gewünschte Diazepinverbindung in guter Ausbeute. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind, um höhere Ausbeuten und Reinheiten zu gewährleisten.
Analyse Chemischer Reaktionen
N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere nucleophile Substitution, bei der funktionelle Gruppen durch Nucleophile ersetzt werden.
Kondensation: Sie kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, unterschiedliche Temperaturen und Lösungsmittel wie Ethanol oder Dichlormethan. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Inhibitor oder Modulator von Enzymen, Rezeptoren oder anderen Proteinen wirken, die an biologischen Prozessen beteiligt sind. Beispielsweise kann sie bakterielle Enzyme hemmen, was zu antimikrobiellen Wirkungen führt, oder Neurotransmitterrezeptoren modulieren, was zu neurologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate neurotransmitter receptors, resulting in neurological effects .
Vergleich Mit ähnlichen Verbindungen
N-Butylhexahydro-N-methyl-1H-1,4-diazepin-1-acetamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazin
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepin
Diese Verbindungen teilen den Diazepin-Grundkörper, unterscheiden sich jedoch in ihren Substituenten und spezifischen biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
87055-47-8 |
|---|---|
Molekularformel |
C12H25N3O |
Molekulargewicht |
227.35 g/mol |
IUPAC-Name |
N-butyl-2-(1,4-diazepan-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-4-8-14(2)12(16)11-15-9-5-6-13-7-10-15/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
FVIIHFOOZPLPPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)C(=O)CN1CCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)

![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)

![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
